2-Ethylhexyl hydrogen adipate chemical properties and structure
2-Ethylhexyl hydrogen adipate chemical properties and structure
An In-depth Technical Guide to 2-Ethylhexyl Hydrogen Adipate: Chemical Properties and Structure
Introduction
2-Ethylhexyl hydrogen adipate, also known as mono-(2-ethylhexyl) adipate (MEHA), is an organic compound of significant interest in industrial chemistry and toxicology. As a monoester of adipic acid and 2-ethylhexanol, it serves as a crucial intermediate in the synthesis of di(2-ethylhexyl) adipate (DEHA), a widely utilized plasticizer.[1] Furthermore, MEHA is a primary metabolite of DEHA in biological systems, making its toxicological profile a subject of scientific scrutiny.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of 2-Ethylhexyl hydrogen adipate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
2-Ethylhexyl hydrogen adipate is characterized by a linear six-carbon dicarboxylic acid backbone (adipic acid) where one of the two carboxylic acid groups has formed an ester linkage with the branched eight-carbon alcohol, 2-ethylhexanol.[4] This structure imparts both hydrophilic (from the remaining carboxylic acid group) and lipophilic (from the ester and alkyl chain) properties to the molecule.
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IUPAC Name : 6-(2-ethylhexoxy)-6-oxohexanoic acid[4]
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Synonyms : Mono-(2-ethylhexyl) adipate, MEHA, Adipic acid 1-(2-ethylhexyl) ester, Adipic acid hydrogen 1-(2-ethylhexyl) ester[4][5]
Molecular Structure Diagram
Caption: Chemical structure of 2-Ethylhexyl hydrogen adipate.
Physicochemical Properties
The physical and chemical properties of 2-Ethylhexyl hydrogen adipate are summarized in the table below. These properties are crucial for its handling, storage, and application.
| Property | Value | Source |
| Appearance | Clear, thick, slightly yellow liquid | [4][5] |
| Boiling Point | 370.3°C at 760 mmHg | [5] |
| Density | 1 g/cm³ | [5] |
| Flash Point | 127.8°C | [5] |
| Vapor Pressure | 1.69 x 10⁻⁶ mmHg at 25°C | [5] |
| Refractive Index | 1.456 | [5] |
| Solubility | Insoluble in water | [5][6][7] |
| pKa | 4.68 ± 0.10 (Predicted) | [5] |
Synthesis and Manufacturing
2-Ethylhexyl hydrogen adipate is primarily formed during the synthesis of di(2-ethylhexyl) adipate (DEHA). The industrial production of DEHA involves the direct esterification of adipic acid with 2-ethylhexanol, typically in the presence of an acid catalyst.[8][9] The formation of MEHA is the first step in this two-step reaction.
Reaction Pathway
The synthesis proceeds via a Fischer-Speier esterification mechanism. Adipic acid, a dicarboxylic acid, reacts with one molecule of 2-ethylhexanol to yield the monoester, MEHA, and one molecule of water.[9] Subsequently, MEHA can react with a second molecule of 2-ethylhexanol to form the diester, DEHA. To maximize the yield of MEHA, the molar ratio of reactants can be controlled, using a 1:1 ratio of adipic acid to 2-ethylhexanol.
Caption: Synthesis pathway of MEHA and DEHA.
Experimental Protocol for Synthesis
The following protocol outlines a laboratory-scale synthesis of 2-Ethylhexyl hydrogen adipate.
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Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add adipic acid and 2-ethylhexanol in a 1:1 molar ratio.
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Catalyst Addition : Add an acid catalyst, such as p-toluenesulfonic acid (approximately 0.5-1% of the total reactant weight).
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Reaction Initiation : Heat the mixture with continuous stirring. The reaction temperature should be gradually increased to around 120-140°C to initiate the esterification and allow for the removal of water as an azeotrope with a suitable solvent like toluene.
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Monitoring Reaction Progress : The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete for the mono-esterification when approximately one molar equivalent of water has been collected.
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Work-up and Purification :
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Cool the reaction mixture to room temperature.
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Neutralize the catalyst by washing with a sodium bicarbonate solution.
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Wash the organic layer with brine to remove any remaining water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent and any unreacted 2-ethylhexanol under reduced pressure using a rotary evaporator.
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Characterization : The final product can be characterized using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the presence of the ester and carboxylic acid functional groups and the overall structure of MEHA.
Chemical Reactivity
2-Ethylhexyl hydrogen adipate possesses two key functional groups that dictate its chemical reactivity: a carboxylic acid group and an ester group.
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Carboxylic Acid Reactivity : The free carboxylic acid group can undergo typical reactions such as deprotonation with a base to form a carboxylate salt, or it can be further esterified.
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Ester Reactivity : The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would yield adipic acid and 2-ethylhexanol.[5][6] Esters can also react with strong oxidizing acids, potentially leading to a vigorous exothermic reaction.[5][6] The interaction with caustic solutions also generates heat.[5][6] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[5][6][7]
Applications and Industrial Relevance
The primary industrial relevance of 2-Ethylhexyl hydrogen adipate is as a precursor in the synthesis of DEHA.[1] DEHA is a widely used plasticizer that enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[8][10] It is found in a variety of products including food packaging films, wire and cable insulation, and medical devices.[8][11]
While MEHA itself is not typically used as a final product, its formation is a critical step in producing DEHA. Understanding the properties and reactivity of MEHA is essential for optimizing the DEHA manufacturing process to achieve high yields and purity.[1]
Toxicology and Safety Profile
As a major metabolite of DEHA, the toxicological profile of MEHA is of considerable interest.[2] Animal studies on DEHA have indicated potential for liver, kidney, and reproductive toxicities at high doses.[2] Some studies suggest that MEHA, and not DEHA itself, is responsible for peroxisome proliferation observed in laboratory animals.[2]
Safety and Handling
Based on available safety data sheets, 2-Ethylhexyl hydrogen adipate does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008.[12] However, standard laboratory safety precautions should be observed.
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Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat when handling the chemical.
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Ventilation : Use in a well-ventilated area to minimize inhalation of any vapors.[12]
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Spill Management : In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[6][7] Avoid release into the environment.[12]
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First Aid : In case of contact with eyes or skin, rinse thoroughly with water.[12] If inhaled, move to fresh air. If ingested, rinse the mouth with water.[12] Seek medical attention if symptoms persist.[12]
The material is stable under normal storage and handling conditions.[12] Incompatible materials to avoid include strong oxidizing agents.
Conclusion
2-Ethylhexyl hydrogen adipate is a chemically significant molecule, primarily serving as an intermediate in the synthesis of the plasticizer DEHA and as a key metabolite in toxicological studies. Its unique structure, containing both an ester and a carboxylic acid functional group, defines its chemical properties and reactivity. A thorough understanding of its synthesis, properties, and safety profile is essential for professionals in chemical manufacturing, polymer science, and toxicology.
References
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Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. Available from: [Link]
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Cas 4337-65-9, 2-ethylhexyl hydrogen adipate - LookChem. Available from: [Link]
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Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem - NIH. Available from: [Link]
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2-ethylhexyl hydrogen adipate - MySkinRecipes. Available from: [Link]
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Safety Data Sheet: 2-Ethylhexyl hydrogen adipate - Chemos GmbH&Co.KG. Available from: [Link]
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Public Health Goal for Di-(2-ethylhexyl) Adipate, September 2003 - OEHHA. Available from: [Link]
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BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya. Available from: [Link]
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